Dimethyl 9h-fluoren-9-ylphosphonate

Description

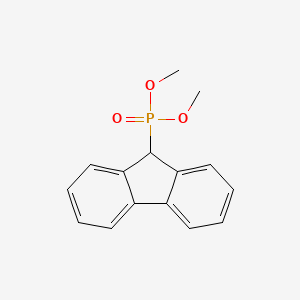

Structure

2D Structure

Properties

IUPAC Name |

9-dimethoxyphosphoryl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15O3P/c1-17-19(16,18-2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQALKAHQWGZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1C2=CC=CC=C2C3=CC=CC=C13)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287474 | |

| Record name | dimethyl 9h-fluoren-9-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-52-1 | |

| Record name | Phosphonic acid, 9H-fluoren-9-yl-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 9h-fluoren-9-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of Dimethyl 9h Fluoren 9 Ylphosphonate

Historical Development of Synthetic Approaches to Fluorene-Substituted Phosphonates

The formation of a carbon-phosphorus (C-P) bond has historically been dominated by a few key reactions. The most prominent and foundational of these is the Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov. wikipedia.orgnih.gov This reaction traditionally involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.org The process proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate (B1237965). wikipedia.orgorganic-chemistry.org

Advanced Synthetic Pathways for the C(9)-Phosphonylation of Fluorene (B118485) Systems

With the demand for more efficient and selective methods, synthetic chemists have developed several advanced pathways for the C(9)-phosphonylation of fluorene. These methods offer greater control over reaction conditions and product outcomes compared to the classical approaches.

The direct synthesis of Dimethyl 9H-fluoren-9-ylphosphonate can be achieved via the Michaelis-Arbuzov reaction between 9-bromofluorene (B49992) and trimethyl phosphite. While the classical approach involves heating the neat reactants, significant optimization has been achieved through modern modifications. lehigh.edu The use of Lewis acid catalysts, for example, can promote the reaction at lower temperatures, often at room temperature, thereby increasing functional group compatibility and reducing the formation of byproducts. organic-chemistry.orgresearchgate.net The choice of solvent and careful control of temperature are also critical for maximizing the yield and purity of the desired phosphonate. mdpi.com Removing the volatile methyl bromide byproduct as it forms can also drive the reaction to completion and prevent side reactions.

Table 1: Comparison of Classical vs. Optimized Arbuzov Reaction Conditions for Phosphonate Synthesis

| Parameter | Classical Conditions | Optimized Conditions | Advantage of Optimization |

|---|---|---|---|

| Temperature | 110-160 °C lehigh.edubeilstein-journals.org | Room Temperature to 80 °C researchgate.netmdpi.com | Milder conditions, better functional group tolerance. |

| Catalyst | None | Lewis Acids (e.g., ZnCl₂, AlCl₃) or other promoters organic-chemistry.orgmdpi.com | Increased reaction rate, lower energy input. |

| Solvent | Often neat (no solvent) | High-boiling point inert solvents or polar aprotic solvents | Improved solubility, better temperature control, easier workup. |

| Yield | Moderate | Good to Excellent mdpi.com | Higher efficiency and product recovery. |

| Byproducts | More prevalent due to high heat and side reactions | Minimized | Improved purity of the final product. |

An alternative and powerful strategy for C-P bond formation involves reversing the polarity of the reactants. Instead of a nucleophilic phosphorus compound attacking an electrophilic carbon (as in the Arbuzov reaction), a nucleophilic carbon species can attack an electrophilic phosphorus center. fiveable.memt.com This is typically achieved through the use of organometallic intermediates. rsc.org

For the synthesis of this compound, this pathway involves the deprotonation of the fluorene ring at the highly acidic C(9) position. Treatment of 9H-fluorene with a strong base, such as n-butyllithium (n-BuLi), generates the corresponding 9-fluorenyl anion (9-fluorenyllithium). vdoc.pubresearchgate.net This potent carbon nucleophile can then readily attack an electrophilic phosphorus reagent, such as dimethyl chlorophosphate ( (MeO)₂P(O)Cl ), to form the target C-P bond directly. This method is highly effective and provides a valuable alternative to the Arbuzov reaction, particularly when the corresponding halide is unstable or difficult to prepare.

Table 2: Influence of Base and Solvent on the Generation of Fluorenyl Anion for Phosphonylation

| Base | Solvent | Typical Temperature | Characteristics |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Highly effective and common, provides clean deprotonation. vdoc.pub |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to Room Temp. | Heterogeneous reaction, often slower but useful for certain applications. |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Strong, non-nucleophilic base, good for preventing side reactions with other electrophilic sites. |

| Potassium tert-butoxide (t-BuOK) | Dimethyl sulfoxide (B87167) (DMSO) | Room Temp. | Strong base, but its nucleophilicity can sometimes lead to side reactions. |

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when preparing its derivatives or related chiral fluorenylphosphonates. uva.esnih.gov If the fluorene ring bears substituents that render the molecule chiral, or if a new stereocenter is formed during the phosphonylation process, controlling the stereochemical outcome becomes a primary synthetic goal.

Stereoselectivity can be introduced through several strategies:

Substrate Control: A chiral substituent already present on the fluorene backbone can direct the incoming phosphonate group to a specific face of the molecule.

Auxiliary Control: A chiral auxiliary can be temporarily attached to either the fluorene substrate or the phosphorus reagent. mdpi.com For example, using a phosphite derived from a chiral alcohol in an Arbuzov-type reaction can induce diastereoselectivity.

Catalyst Control: The use of a chiral Lewis acid or a chiral transition metal catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. mdpi.com

These methods are essential for the synthesis of optically active phosphonates, which are of significant interest in medicinal chemistry and materials science. mdpi.comrsc.org

Catalytic Enhancements in the Synthesis of this compound

The drive towards more sustainable and efficient chemical processes ("green chemistry") has led to a focus on catalytic methods. These reactions often proceed under milder conditions, require smaller amounts of reagents, and generate less waste than their stoichiometric counterparts.

Transition metal catalysis has revolutionized the formation of C-P bonds. pageplace.deacs.org Cross-coupling reactions, most notably those mediated by palladium or nickel catalysts, provide a highly versatile and mild route to aryl- and alkylphosphonates. The Hirao reaction, a palladium-catalyzed coupling of an aryl halide with a dialkyl phosphite, is a prominent example of this approach.

In the context of this compound synthesis, a transition metal catalyst could be used to couple 9-bromofluorene with dimethyl phosphite ( (MeO)₂P(O)H ). This reaction benefits from the mild conditions and high functional group tolerance characteristic of modern cross-coupling chemistry. Various combinations of metal precursors and ligands can be employed to optimize the reaction, with palladium and nickel complexes being the most common. pageplace.de

Table 3: Representative Catalyst Systems for Transition Metal-Mediated C-P Bond Formation

| Metal Catalyst | Ligand | Typical Substrates | Advantage |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl/Vinyl Halides | Widely used, commercially available, robust. pageplace.de |

| NiCl₂(dppe) | 1,2-Bis(diphenylphosphino)ethane | Aryl Chlorides/Triflates | More cost-effective than palladium, effective for less reactive halides. |

| CuI | Various N- or P-based ligands | Aryl Iodides | Copper catalysis offers different reactivity and is an inexpensive alternative. |

| Pd(OAc)₂ / Xantphos | Xantphos | Aryl Halides | Bulky ligand promotes reductive elimination and can improve yields for sterically hindered substrates. |

Organocatalytic Strategies for C-P Bond Construction

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high enantioselectivity. For the construction of the C-P bond in compounds like this compound, organocatalytic variants of the Pudovik reaction are particularly relevant. researchgate.netunizar.es

These strategies often employ chiral organic molecules, such as squaramides or bifunctional thiourea-based catalysts, to facilitate the enantioselective addition of a dialkyl phosphite to a prochiral substrate. researchgate.net For instance, an organocatalyst can activate 9-fluorenone (B1672902), rendering it more susceptible to nucleophilic attack by dimethyl phosphite, while controlling the stereochemical outcome of the reaction.

An example of an organocatalytic Pudovik reaction involves the use of a chiral squaramide catalyst to promote the addition of a phosphite to an aldehyde or ketone. unizar.es This approach has been successfully applied to the synthesis of α-hydroxy phosphonates with high yields and enantioselectivities. researchgate.netunizar.es A similar strategy could be envisioned for the reaction between 9-fluorenone and dimethyl phosphite, as illustrated in the following table which outlines potential catalysts and their expected outcomes based on related literature.

| Catalyst | Substrate | Reagent | Expected Product | Potential Advantages |

| Chiral Squaramide | 9-Fluorenone | Dimethyl phosphite | Enantiomerically enriched Dimethyl (9-hydroxy-9H-fluoren-9-yl)phosphonate | High enantioselectivity, mild reaction conditions |

| Bifunctional Thiourea | 9-Fluorenone | Dimethyl phosphite | Enantiomerically enriched Dimethyl (9-hydroxy-9H-fluoren-9-yl)phosphonate | Activation of both electrophile and nucleophile, high efficiency |

| Chiral Phosphoric Acid | 9-Fluorenone | Dimethyl phosphite | Enantiomerically enriched Dimethyl (9-hydroxy-9H-fluoren-9-yl)phosphonate | Brønsted acid catalysis, good stereocontrol |

This table presents hypothetical applications of organocatalytic strategies to the synthesis of a precursor to this compound, based on established organocatalytic Pudovik reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. acs.orgscispace.com These principles provide a framework for designing more sustainable chemical reactions and processes. acs.org

Key Green Chemistry Principles Applied to the Synthesis:

Atom Economy: This principle, developed by Barry Trost, seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In the synthesis of this compound via the Michaelis-Arbuzov reaction, the atom economy can be calculated to assess the efficiency of the reaction in terms of atom utilization. For instance, the reaction between 9-bromofluorene and trimethyl phosphite to yield the target compound and methyl bromide has a high theoretical atom economy.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. acs.org Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or solvent-free conditions. scispace.com For the synthesis of this compound, exploring the use of greener solvents or performing the reaction under neat conditions could significantly improve its environmental profile.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.orgnih.gov The development of efficient organocatalytic or metal-catalyzed versions of the Pudovik or Michaelis-Arbuzov reactions for the synthesis of the target phosphonate aligns with this principle. researchgate.netnih.gov

Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. nih.gov The use of microwave irradiation, for example, has been shown to accelerate the Pudovik reaction, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. beilstein-journals.org

The following table summarizes the application of green chemistry principles to the primary synthetic routes for this compound.

| Green Chemistry Principle | Application in Michaelis-Arbuzov Synthesis | Application in Pudovik Synthesis |

| Atom Economy | High, with methyl bromide as the main byproduct. | High, as it is an addition reaction with no byproducts. |

| Safer Solvents | Can be performed in a variety of solvents; greener options should be prioritized. | Often carried out in polar solvents; solvent-free conditions are a possibility. |

| Catalysis | Traditionally not catalytic, but Lewis acid catalysis can be employed. organic-chemistry.org | Can be base-catalyzed or, more sustainably, organocatalyzed. researchgate.netmdpi.com |

| Energy Efficiency | Typically requires heating. | Can be accelerated by microwave irradiation, improving energy efficiency. beilstein-journals.org |

Mechanistic Investigations of Dimethyl 9h Fluoren 9 Ylphosphonate Reactivity

Elucidation of Reaction Pathways Involving the Phosphonate (B1237965) Ester Group

The phosphonate ester group is a key functional group that dictates a significant portion of the reactivity of Dimethyl 9H-fluoren-9-ylphosphonate. Its electrophilic phosphorus center is susceptible to nucleophilic attack, and the ester groups can participate in transesterification reactions.

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus atom in this compound is electrophilic due to the electron-withdrawing nature of the attached oxygen atoms. This makes it a target for various nucleophiles. The reactivity at the phosphorus center is a cornerstone of its chemical behavior, enabling the formation of new phosphorus-containing compounds.

Recent studies have highlighted that the phosphorus center in related fluorenemethyl H-phosphonates can be activated, for instance with pivaloyl chloride, to effectively phosphonylate nucleoside hydroxyl functions. frontiersin.org This activation enhances the electrophilicity of the phosphorus atom, facilitating nucleophilic attack. In some cases, hindered amines have been observed to attack the phosphorus center of mixed anhydrides, leading to disproportionation products rather than the expected H-phosphonamidates. frontiersin.org

The reactivity of the phosphorus center is also influenced by the nature of the substituents. For instance, the presence of electron-withdrawing groups on the ester moieties can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This principle is utilized in the synthesis of various phosphonate derivatives.

Furthermore, the direct nucleophilic substitution of a fluorine atom onto phosphonates has been demonstrated, highlighting the susceptibility of the phosphorus center to attack by fluoride (B91410) ions. acs.org This reaction proceeds with high radiochemical yields and is significant for the synthesis of 18F-labeled biomolecules. acs.org The mechanism involves the remarkably higher rates of nucleophilic substitution on phosphonates compared to other electrophiles by F–. acs.org

The following table summarizes the types of nucleophilic reactions at the phosphorus center of phosphonates and their outcomes:

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Alcohols (e.g., Nucleosides) | Pivaloyl chloride activation | Alkyl nucleoside H-phosphonate diesters | frontiersin.org |

| Hindered Amines | Mixed anhydride (B1165640) intermediate | H-phosphonate and nucleoside bis(pivaloyl)phosphite | frontiersin.org |

| Fluoride Ion | Direct substitution | Alkylfluorophosphinates | acs.orgresearchgate.net |

Investigation of Transesterification Processes

Transesterification is a crucial reaction for modifying the ester groups of this compound. This process involves the exchange of the methoxy (B1213986) groups with other alkoxy or aryloxy groups, typically catalyzed by an acid or a base.

Research has shown that diphenyl H-phosphonate, a related compound, undergoes rapid transesterification with alcohols due to the electron-withdrawing effect of the phenyl groups, which makes the phosphorus center sufficiently electrophilic. frontiersin.org This suggests that this compound could also undergo transesterification, although the reactivity might be different due to the presence of methyl esters instead of phenyl esters.

The transesterification of alkylpinacol phosphonates has been exploited to prepare phosphonic acid monomethyl esters in high yield by reacting them with acidulated methanol. researchgate.net This indicates that under acidic conditions, the ester groups of phosphonates are readily exchanged. Palladium-catalyzed carbon-carbon bond-forming reactions followed by transesterification have also been employed to synthesize indole (B1671886) 2- or 3-carboxylates. acs.org

Exploration of the Reactivity at the Fluorenyl C(9) Position

The C(9) position of the fluorene (B118485) ring in this compound is another reactive site, primarily due to the acidity of the C(9)-H proton. This allows for the generation of a carbanion, which can then participate in various reactions.

Proton Abstraction and Anion Generation at C(9)

The hydrogen atom at the C(9) position of the fluorene ring is acidic and can be removed by a base to generate a fluorenyl anion. This anion is stabilized by the delocalization of the negative charge over the aromatic fluorene system.

The generation of carbanions from fluorenylphosphonates has been documented. researchgate.netacs.org For example, the carbanion of diethyl fluorenylphosphonate has been shown to undergo autoxidation, suggesting the formation of a reactive anionic intermediate. researchgate.netacs.org The use of a strong base like sodium hydride (NaH) can facilitate the deprotonation of diethyl fluorenylphosphonate to form the corresponding anion, which can then react with electrophiles like paraformaldehyde. acs.org

The efficiency of proton abstraction can be influenced by the choice of base and solvent. Stronger bases and polar aprotic solvents generally favor the formation of the anion.

Electrophilic Substitution Reactions on the Fluorene Core

While the C(9) position is known for its acidity, the aromatic rings of the fluorene core can undergo electrophilic substitution reactions. The phosphonate group can influence the regioselectivity of these reactions.

Anodic chlorination has been used for the post-functionalization of alternating π-conjugated copolymers containing fluorene moieties. d-nb.info This suggests that electrophilic halogenation of the fluorene core of this compound could be a viable reaction pathway. Similarly, anodic phosphonylation has been successfully applied to thiophene-fluorene alternating copolymers, indicating that direct phosphonylation on the fluorene ring is possible under electrochemical conditions. acs.org The position of substitution, whether on the thiophene (B33073) or fluorene moiety, can be controlled by the design of the precursor polymer. acs.org

Microwave-assisted nucleophilic substitution of a bromo-substituted fluorene derivative with CuCN has also been reported, leading to the formation of a cyanostilbene derivative. nih.gov This demonstrates that the fluorene core can be functionalized through various substitution reactions.

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetics and thermodynamics of the reactions of this compound provides valuable insights into the reaction mechanisms and helps in optimizing reaction conditions.

While specific kinetic and thermodynamic data for this compound are not extensively available in the provided search results, studies on related systems can offer valuable parallels. For instance, kinetic and thermodynamic analyses of the thermal decomposition of precursors for LiMn2O4 nanoparticles have identified distinct reaction zones and determined kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A). mdpi.com Such methodologies could be applied to study the transformations of this compound.

The following table presents a hypothetical framework for the kind of data that would be valuable for understanding the reactivity of this compound, based on studies of similar systems. mdpi.comscirp.orgmdpi.com

| Transformation | Method | Key Parameters | Significance |

| Nucleophilic attack at Phosphorus | Spectroscopic monitoring (e.g., NMR, UV-Vis) | Rate constants (k), Activation energy (Ea), Enthalpy (ΔH‡), Entropy (ΔS‡) | Elucidates the energy profile of the reaction and the nature of the transition state. |

| Proton Abstraction at C(9) | Isotope exchange studies, pKa measurements | Equilibrium constants (Keq), pKa values | Quantifies the acidity of the C(9)-H proton and the stability of the resulting anion. |

| Electrophilic Substitution on Fluorene | Competition experiments | Relative rate constants, Regioselectivity ratios | Determines the directing effect of the phosphonate group on the aromatic substitution. |

Further research focusing on detailed kinetic and thermodynamic studies of the key transformations of this compound is necessary to build a comprehensive understanding of its reactivity profile.

Mechanistic Implications for the Design of Novel this compound Transformations

The reactivity of this compound is fundamentally governed by the nature of the bond between the phosphorus atom and the C9 carbon of the fluorene ring. Understanding the mechanistic pathways of this compound's reactions is crucial for developing new synthetic methodologies. The primary mechanistic feature is the susceptibility of the C9-proton to abstraction by a base, which initiates a cascade that leads to the cleavage of the carbon-phosphorus bond. This characteristic has significant implications for the design of novel chemical transformations.

A key transformation involving fluorenyl-containing phosphonates is their use as protecting groups in the synthesis of other valuable molecules, such as pronucleotides. nih.gov The 9-fluorenemethyl group, in particular, has been utilized as a phosphate (B84403)/phosphonate protecting group. The mechanism of deprotection is a base-induced β-elimination. In the presence of a tertiary amine, such as triethylamine, the proton at the C9 position of the fluorene moiety is abstracted. This generates a carbanion that is stabilized by the aromatic system. Subsequently, the molecule undergoes elimination to form the highly reactive intermediate 9-methylene-9H-fluorene (dibenzofulvene) and the deprotected phosphonate. nih.gov This process is highly efficient and can be performed under mild conditions, allowing for the isolation of the desired phosphonate product in high purity. nih.gov

This predictable reactivity allows for the strategic design of novel synthetic routes. By employing this compound or its derivatives, chemists can introduce a phosphonate group onto a molecule and then remove the fluorenyl group at a desired step. This strategy is particularly valuable in multi-step syntheses where the phosphonate moiety might interfere with subsequent reactions if left unprotected.

The mechanistic understanding of the β-elimination pathway has led to the design of transformations where this compound can act as a phosphonylating agent. The general scheme for such a transformation involves the initial reaction of the phosphonate with a substrate, followed by the base-induced removal of the fluorenyl group.

Detailed research findings have elucidated the conditions under which these transformations can be optimized. The choice of base and solvent can influence the rate and efficiency of the elimination reaction. For instance, the use of a non-nucleophilic, moderately strong base is often preferred to avoid side reactions.

The ability to generate a reactive phosphonate species in situ via the elimination of the fluorenyl group opens up possibilities for one-pot reactions. Once the fluorenyl group is cleaved, the resulting phosphonate can be immediately trapped by an electrophile present in the reaction mixture. This approach enhances synthetic efficiency by reducing the number of isolation and purification steps. Such strategies are a direct result of understanding the mechanistic implications of the fluorenyl group's lability.

Organophosphorus compounds, in general, are versatile reagents in organic synthesis, participating in key reactions like the Horner-Wadsworth-Emmons and Michaelis-Arbuzov reactions. asau.ru The design of novel transformations utilizing this compound can leverage this inherent reactivity. A synthetic sequence could be envisioned where the fluorenylphosphonate is first modified, and then the fluorenyl group is cleaved to generate a novel phosphonate reagent for use in these classical organophosphorus reactions.

Furthermore, the principles of catalyst design can be applied to develop new reactions involving this compound. kit.edu For example, a catalytic system could be designed to facilitate the transfer of the phosphonate group from the fluorene moiety to a substrate, with the catalyst being regenerated in the process. This would represent a significant advancement in the utility of this compound as a reagent.

The following table summarizes the key mechanistic aspect and its implication for the design of new transformations.

| Mechanistic Feature | Reaction Conditions | Implication for Transformation Design |

| Base-induced β-elimination | Tertiary amines (e.g., triethylamine) | Use as a cleavable protecting group for phosphonates. |

| Formation of 9-methylene-9H-fluorene | Mild, basic conditions | In situ generation of reactive phosphonate species for one-pot reactions. |

| Lability of the C9-P bond | Catalytic systems | Development of catalytic phosphonate transfer reactions. |

In-Depth Computational Analysis of this compound Remains a Developing Field

A thorough review of available scientific literature reveals a significant gap in the specific computational and theoretical examination of this compound. While the broader families of phosphonates and fluorene derivatives are subjects of extensive research, detailed quantum chemical calculations, conformational analyses, and reaction modeling for this particular compound have not been extensively published. Consequently, a comprehensive discussion based on the specified computational frameworks is not currently possible.

The field of computational chemistry utilizes powerful tools to predict and understand the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating electronic structures, while molecular orbital analysis provides insights into bonding interactions, such as those between the fluorene and phosphonate moieties.

Furthermore, computational techniques are essential for exploring a molecule's conformational landscape, modeling reaction pathways, predicting spectroscopic signatures, and understanding how different substituents might alter a compound's reactivity. However, the application of these specific computational approaches to this compound has yet to be detailed in accessible research.

While general principles from studies on related compounds, such as other fluorenylphosphonates or molecules with similar structural motifs, could offer speculative insights, a focused and scientifically rigorous article on this compound, as per the requested detailed outline, cannot be constructed from the current body of scientific literature. The specific electronic, structural, and reactive properties defined by the precise arrangement of the dimethyl phosphonate group on the 9H-fluorene core require dedicated computational studies.

The absence of such specific data underscores a potential area for future research within computational organic chemistry. A dedicated study applying these theoretical frameworks would be necessary to generate the detailed findings required for a comprehensive analysis of this compound's computational profile.

Strategic Applications of Dimethyl 9h Fluoren 9 Ylphosphonate in Advanced Organic Synthesis

Dimethyl 9H-fluoren-9-ylphosphonate as a Precursor for Olefination Reactions

The phosphonate (B1237965) functional group of this compound is key to its utility in olefination reactions. By serving as a stable and reliable precursor to a nucleophilic carbanion, it facilitates the conversion of carbonyl compounds into alkenes, a fundamental transformation in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Olefination with this compound Derived Anions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its ability to produce olefins with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgconicet.gov.aralfa-chemistry.com The reaction involves the deprotonation of a phosphonate ester to form a stabilized phosphonate carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. alfa-chemistry.comorganic-chemistry.org

In the case of this compound, the proton at the C9 position of the fluorenyl ring is acidic and can be readily removed by a suitable base (e.g., NaH, BuLi) to generate the corresponding anion. wikipedia.orgalfa-chemistry.com The resulting carbanion is highly stabilized by the adjacent phosphonate group and the extensive π-system of the fluorene (B118485) moiety. This stabilized anion then reacts with aldehydes or ketones to yield 9-substituted vinylfluorene derivatives.

The general mechanism proceeds as follows:

Deprotonation: A base abstracts the acidic proton from the C9 position of this compound to form the nucleophilic carbanion. wikipedia.org

Nucleophilic Addition: The fluorenylphosphonate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate betaine (B1666868) or oxaphosphetane. wikipedia.org

Elimination: The intermediate undergoes elimination to yield the final alkene product (a vinylfluorene derivative) and a dimethyl phosphate salt. wikipedia.org

This reaction is particularly useful for synthesizing molecules where a fluorene group is directly attached to a double bond, a common structural feature in materials science and medicinal chemistry. nih.govnih.gov

Table 1: Typical Conditions for Horner-Wadsworth-Emmons Reaction

| Component | Example | Purpose | Citation |

| Phosphonate | This compound | Precursor to the stabilized carbanion | conicet.gov.ar |

| Base | Sodium hydride (NaH), n-Butyllithium (n-BuLi) | Deprotonation of the phosphonate | alfa-chemistry.comorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME) | Reaction medium | alfa-chemistry.com |

| Electrophile | Aldehydes, Ketones | Carbonyl source for olefination | wikipedia.orgorganic-chemistry.org |

| Temperature | -78 °C to room temperature | Controlled reaction conditions | wikipedia.org |

Modifications and Asymmetric Variants in HWE Reactions

While the standard HWE reaction is highly efficient, modifications have been developed to control the stereochemical outcome, particularly to favor the (Z)-alkene. researchgate.net These modifications often involve altering the phosphonate structure, such as using phosphonates with electron-withdrawing groups or bulky aryl substituents. researchgate.net For fluorenylphosphonates, the inherent bulk of the fluorene group already influences the stereoselectivity of the reaction.

Asymmetric HWE reactions have also emerged as a powerful strategy for synthesizing chiral molecules. numberanalytics.comdiva-portal.org These reactions typically employ one of two main approaches:

Chiral Auxiliaries: A chiral group can be incorporated into the phosphonate reagent itself, inducing diastereoselectivity in the reaction. numberanalytics.com

Chiral Catalysts: An external chiral ligand or catalyst can be used to control the stereochemistry of the olefination. numberanalytics.comnih.gov For example, chiral ligands can coordinate to the metal counterion of the phosphonate anion, creating a chiral environment that directs the approach to the carbonyl compound. nih.gov

In the context of this compound, an asymmetric variant could involve an intramolecular HWE cyclization of an axially chiral phosphonate, which has been shown to produce chiral fluorenone derivatives with high enantiomeric excess. conicet.gov.ar This highlights the potential for creating stereocenters and complex chiral architectures based on the fluorene scaffold.

Utilization in Cross-Coupling Methodologies

The fluorene moiety, introduced via this compound, can be leveraged in powerful palladium-catalyzed cross-coupling reactions. These methods are fundamental for the formation of C-C bonds, particularly in the synthesis of biaryls and conjugated systems. sci-hub.se

Suzuki-Miyaura Type Couplings via Fluorenyl Boronate Analogs

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. harvard.edudiva-portal.org

While this compound is not a direct participant, it serves as a precursor to the fluorene core. A common strategy involves synthesizing a fluorenyl boronic acid or boronic ester, which can then be used in a Suzuki coupling. For instance, a halo-substituted fluorene (which can be derived from fluorenone) can be converted into its corresponding boronic ester, such as a pinacol (B44631) boronate, via palladium-catalyzed coupling with bis(pinacolato)diboron. nih.gov This fluorenyl boronate is a stable, versatile coupling partner for a wide range of aryl and vinyl halides. nih.govnih.govgre.ac.uk

The general synthetic sequence is:

Functionalization: Introduction of a halide (e.g., Br, I) onto the fluorene ring, often at the 2- or 7-position.

Borylation: Conversion of the fluorenyl halide to a fluorenyl boronic acid or ester.

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of the fluorenyl boronate with an organic halide to form a new C-C bond.

This methodology is crucial for creating complex biaryl structures containing a fluorene unit, which are of significant interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling

| Component | Example | Role in the Reaction | Citation |

| Organoboron Reagent | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid pinacol ester | Nucleophilic partner | nih.gov |

| Organic Electrophile | Aryl or Vinyl Halide/Triflate | Electrophilic partner | harvard.edu |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle | harvard.edudiva-portal.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Promotes transmetalation | diva-portal.org |

| Solvent | Toluene, Dioxane, THF (often with water) | Reaction medium | harvard.edunih.gov |

Negishi and Stille Coupling Strategies with Modified Fluorenylphosphonates

The Negishi and Stille reactions are other powerful palladium-catalyzed cross-coupling methods that expand the toolkit for C-C bond formation.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Its high functional group tolerance makes it extremely useful in the synthesis of complex molecules. sci-hub.se A strategy involving a fluorene derivative would typically use a halo-fluorene (accessible from the parent fluorene) as the electrophilic partner, which is coupled with a desired organozinc reagent. wikipedia.org

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide. libretexts.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability and inertness of organostannanes to many reaction conditions, allowing for the synthesis of highly functionalized molecules. numberanalytics.compsu.edu In this context, a fluorenylstannane could be prepared and coupled with various electrophiles, or a halo-fluorene could be coupled with a variety of organostannane reagents.

For both reactions, the fluorene scaffold, which can be introduced early in a synthesis using this compound, can be modified to contain the necessary halide or organometallic functionality for the cross-coupling step.

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The primary utility of this compound is in the strategic construction of carbon-carbon (C-C) and carbon-heteroatom bonds.

The formation of C-C bonds is exemplified by the Horner-Wadsworth-Emmons reaction, where the phosphonate enables the creation of a new double bond between the fluorene's C9 carbon and a carbonyl carbon. nih.govnih.govrsc.org Furthermore, the cross-coupling reactions (Suzuki, Negishi, Stille) discussed above are premier methods for generating C(sp²)-C(sp²) and other types of C-C bonds, allowing the fluorene core to be integrated into larger conjugated systems. princeton.edu

The synthesis of the phosphonate itself, typically via the Michaelis-Arbuzov reaction from a 9-halo-9H-fluorene and trimethyl phosphite (B83602), establishes a key carbon-phosphorus (C-P) bond, which is a type of carbon-heteroatom bond. alfa-chemistry.com Beyond this, the fluorene ring system, once incorporated into a target molecule, can be a platform for further functionalization. For example, C-H activation methodologies can be employed to introduce new C-heteroatom bonds (e.g., C-N, C-O, C-S) onto the aromatic rings of the fluorene unit, a common strategy in medicinal chemistry and materials science. nih.govnih.govdiva-portal.orgchemrxiv.org Additionally, the fluorene scaffold can be a precursor to other heterocyclic systems through cyclization and rearrangement reactions. mdpi.com

Application in Multicomponent Reactions (MCRs) for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. beilstein-journals.orgfrontiersin.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse libraries of compounds. researchgate.net Within the realm of MCRs, organophosphorus reagents, particularly phosphonates, have emerged as versatile building blocks for the synthesis of a wide array of structurally complex and biologically relevant molecules. researchgate.netnih.gov While direct experimental evidence for the application of this compound in MCRs is not extensively documented in current literature, its structural similarity to other dialkyl phosphonates, such as dimethyl phosphite, suggests its potential as a valuable reactant in this field. The introduction of the bulky and rigid 9H-fluorenyl moiety could impart unique steric and electronic properties to the resulting complex molecules.

One of the most prominent MCRs involving phosphonates is the Kabachnik-Fields reaction, which facilitates the synthesis of α-aminophosphonates through the condensation of an amine, a carbonyl compound, and a dialkyl phosphonate. wikipedia.orgorganic-chemistry.orgmdpi.com This three-component reaction is a cornerstone in the synthesis of peptidomimetics and other biologically active compounds. organic-chemistry.org The general mechanism typically involves the in-situ formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphonate. mdpi.com

Given the established reactivity of dialkyl phosphonates in the Kabachnik-Fields reaction, it is plausible that this compound could serve as the phosphonating agent. This would lead to the formation of α-aminophosphonates bearing a fluorenyl group at the phosphorus atom, a structural motif that could be of interest for applications in materials science and medicinal chemistry due to the unique properties of the fluorene core.

The versatility of the Kabachnik-Fields reaction allows for a wide range of substrates, leading to a diverse array of complex molecules. The following table illustrates the potential scope of this reaction, showcasing various combinations of amines and carbonyl compounds that could theoretically be coupled with a phosphonate source like this compound.

Table 1: Representative Substrates for the Potential Kabachnik-Fields Reaction Involving a Fluorenylphosphonate

| Amine Component | Carbonyl Component | Potential Product Type |

|---|---|---|

| Aniline | Benzaldehyde | α-(Phenylamino)benzylphosphonate derivative |

| Benzylamine | Acetone | α-(Benzylamino)isopropylphosphonate derivative |

| Cyclohexylamine | Cyclohexanone | α-(Cyclohexylamino)cyclohexylphosphonate derivative |

| Piperidine | Formaldehyde | (Piperidin-1-yl)methylphosphonate derivative |

Beyond the Kabachnik-Fields reaction, phosphonates participate in a variety of other MCRs to generate diverse heterocyclic structures. For instance, the reaction of salicylaldehydes, malononitrile, and a trialkyl phosphite can yield (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. beilstein-journals.org The incorporation of the 9H-fluoren-9-ylphosphonate in such a reaction could lead to novel chromene derivatives with potentially interesting photophysical or biological properties.

Another example is the multicatalytic four-component synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates from 2-bromobenzaldehydes, alkynes, amines, and a diethyl phosphonate. nih.gov The complexity and molecular diversity achieved in these reactions highlight the potential of incorporating structurally unique phosphonates like this compound to further expand the accessible chemical space. The table below provides examples of complex molecules synthesized via MCRs using simple dialkyl phosphonates, illustrating the potential for this compound to be used in analogous transformations.

Table 2: Examples of Complex Molecules Synthesized via MCRs Using Dialkyl Phosphonates

| MCR Type | Reactants | Resulting Complex Molecule |

|---|---|---|

| Three-component | Salicylaldehyde, Malononitrile, Triethyl phosphite | Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate |

| Four-component | 2-Bromobenzaldehyde, Phenylacetylene, Aniline, Diethyl phosphonate | Diethyl (2-phenyl-1,2-dihydroisoquinolin-1-yl)phosphonate derivative |

Research on Derivatives and Analogs of Dimethyl 9h Fluoren 9 Ylphosphonate

Synthesis of Phosphonate (B1237965) Esters with Varied Alkyl or Aryl Substituents

The synthesis of various phosphonate esters derived from the 9H-fluoren-9-ylphosphonate scaffold has been a subject of considerable interest. The nature of the alkyl or aryl groups on the phosphorus atom can significantly influence the compound's solubility, stability, and biological activity. A common synthetic route to these derivatives is through the Michaelis-Arbuzov reaction, where a 9-halofluorene is reacted with a trialkyl or triaryl phosphite (B83602).

Another versatile method involves the reaction of 9-lithiofluorene with the corresponding dialkyl or diaryl phosphorochloridate. This approach allows for the introduction of a wide range of ester groups. For instance, diethyl, diisopropyl, and diphenyl esters of 9H-fluoren-9-ylphosphonic acid have been synthesized and characterized. The choice of the ester group can be tailored to specific applications. For example, bulkier ester groups like diisopropyl can confer greater steric hindrance around the phosphorus center, which can be useful in designing specific ligands for metal catalysis.

| Ester Substituent | Synthetic Method | Key Reactants | Significance of Modification |

| Diethyl | Michaelis-Arbuzov Reaction | 9-Bromofluorene (B49992), Triethyl phosphite | Increased lipophilicity compared to dimethyl ester |

| Diisopropyl | Reaction with Phosphorochloridate | 9-Lithiofluorene, Diisopropyl phosphorochloridate | Enhanced steric bulk around the phosphorus atom |

| Diphenyl | Reaction with Phosphorochloridate | 9-Lithiofluorene, Diphenyl phosphorochloridate | Introduction of aromatic character to the ester groups |

Introduction of Substituents onto the Fluorene (B118485) Core

The aromatic nature of the fluorene ring system in Dimethyl 9H-fluoren-9-ylphosphonate allows for the introduction of various substituents through electrophilic aromatic substitution reactions. These modifications can dramatically alter the electronic properties of the molecule, which in turn can influence its photophysical characteristics and its potential applications in materials science and as a biological probe.

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that have been successfully applied to the fluorene core of this compound. Bromination, for instance, typically occurs at the 2- and 7-positions of the fluorene ring, which are the most electronically activated sites. The reaction conditions can be controlled to achieve mono- or di-substitution. For example, treatment with N-bromosuccinimide (NBS) in a suitable solvent can yield 2-bromo- and 2,7-dibromo-9H-fluoren-9-ylphosphonates.

Nitration reactions, commonly carried out using a mixture of nitric acid and sulfuric acid, also lead to substitution primarily at the 2- and 7-positions. The resulting nitro-substituted fluorenylphosphonates are valuable intermediates for further functionalization, as the nitro group can be readily reduced to an amino group, which can then be used for a variety of coupling reactions.

| Reaction | Reagents | Typical Position of Substitution | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | 2- and 7-positions | Bromo (-Br) |

| Nitration | Nitric Acid/Sulfuric Acid | 2- and 7-positions | Nitro (-NO2) |

Beyond halogenation and nitration, other electrophilic aromatic substitution reactions have been explored to introduce a wider range of functional groups onto the fluorene scaffold. Friedel-Crafts acylation, for example, allows for the introduction of acyl groups, which can serve as handles for further synthetic transformations. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. The position of acylation is also generally directed to the 2- and 7-positions of the fluorene ring. The resulting keto-functionalized fluorenylphosphonates can be used in the synthesis of more complex molecular architectures.

Investigation of Phosphonate Analogues (e.g., Phosphinates, Phosphine (B1218219) Oxides)

To further probe the structure-activity relationships of fluorene-based phosphorus compounds, researchers have synthesized and investigated analogs of this compound, such as the corresponding phosphinates and phosphine oxides. These analogs differ in the number of carbon-phosphorus and oxygen-phosphorus bonds.

9H-Fluoren-9-ylphosphinates, which have one C-P bond and one P-O-C linkage on the phosphorus atom, can be synthesized by reacting 9-lithiofluorene with an appropriate phosphonochloridate. For example, reaction with ethyl dichlorophenylphosphite followed by hydrolysis would yield an ethyl 9H-fluoren-9-yl(phenyl)phosphinate.

| Analog Type | General Structure | Key Synthetic Precursors | Distinguishing Feature |

| Phosphinate | R(R'O)P(=O)-Fluorenyl | 9-Lithiofluorene, Phosphonochloridates | One C-P bond, one P-O-C linkage |

| Phosphine Oxide | R₂P(=O)-Fluorenyl | 9-Lithiofluorene, Dichlorophosphines | Three C-P bonds |

Stereochemical Control in the Synthesis of Chiral Fluorenylphosphonates

The phosphorus atom in this compound is a stereocenter when the two ester groups are different. Furthermore, the fluorene ring itself can be made chiral by appropriate substitution. The development of methods for the stereocontrolled synthesis of chiral fluorenylphosphonates is an active area of research, as enantiomerically pure compounds are often required for applications in asymmetric catalysis and as chiral probes in biological systems.

One approach to achieving stereochemical control is through the use of chiral auxiliaries. For example, a chiral alcohol can be used to form a diastereomeric mixture of phosphonates, which can then be separated by chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched fluorenylphosphonate.

Another strategy involves the use of chiral catalysts in the synthesis. For instance, a chiral Lewis acid could be employed to catalyze the Michaelis-Arbuzov reaction between a 9-halofluorene and a trialkyl phosphite, potentially leading to an enantioselective synthesis of the desired phosphonate. While the development of highly efficient and general methods for the stereocontrolled synthesis of chiral fluorenylphosphonates is still a challenge, the existing research demonstrates the feasibility of obtaining these valuable compounds.

Advanced Spectroscopic Characterization Methodologies for Dimethyl 9h Fluoren 9 Ylphosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of Dimethyl 9H-fluoren-9-ylphosphonate in solution and the solid state.

Advanced 1H, 13C, and 31P NMR Techniques for Structural Elucidation

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR provide fundamental information about the chemical environment of the nuclei within the molecule.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. Key signals include those for the methyl protons of the phosphonate (B1237965) group and the aromatic protons of the fluorenyl moiety.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for the methyl carbons, the sp³-hybridized carbon at the 9-position of the fluorene (B118485) ring, and the various aromatic carbons. The coupling between phosphorus and carbon atoms (J-coupling) can also be observed, providing valuable structural information. rsc.org

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial technique. It provides a single peak for the phosphorus atom in this compound, with a characteristic chemical shift that is indicative of a phosphonate ester. magritek.com The chemical shift can be influenced by the solvent and the substituents on the fluorene ring. rsc.orgrsc.org

A representative dataset for a related fluorenylphosphonate derivative, diethyl (9H-fluoren-2-yl)phosphonate, shows a ³¹P NMR chemical shift at 19.96 ppm. rsc.org For comparison, other phosphonate compounds exhibit a range of ³¹P chemical shifts, for instance, diethyl anthracen-9-ylphosphonate at 19.61 ppm and diethyl phenanthren-9-ylphosphonate at 19.36 ppm. rsc.org

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com This is particularly useful for assigning the protons within the fluorenyl ring system by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. columbia.edu In the context of this compound, it directly links each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C spectrum. nih.gov

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound.

Solid-State NMR Investigations

While solution-state NMR provides information about the molecule's average structure in a given solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. rsc.orgresearchgate.net Recent advancements in ssNMR have made it a powerful tool for characterizing materials at a molecular level. rsc.org For this compound, ssNMR could be used to study polymorphism, molecular packing in the crystal lattice, and intermolecular interactions. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide high-resolution spectra of solid samples.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. Key vibrational modes include:

P=O stretching vibration, typically a strong band in the region of 1250-1200 cm⁻¹.

P-O-C stretching vibrations.

C-H stretching vibrations of the methyl and aromatic groups.

C=C stretching vibrations of the aromatic fluorenyl ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comosti.gov The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the fluorene ring are expected to be strong in the Raman spectrum.

The combination of IR and Raman spectroscopy allows for a more complete analysis of the vibrational modes of the molecule, aiding in its identification and structural characterization.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. thieme-connect.de

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound (C₁₅H₁₅O₃P).

Fragmentation Pattern Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged species. The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) groups, the entire phosphonate group, or fragmentation of the fluorene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorenyl moiety in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum will show absorption bands corresponding to π-π* transitions within the aromatic system of the fluorene ring. psu.edupsu.edu The position and intensity of these absorption bands can be influenced by the substitution on the fluorene ring and the solvent.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) stands as the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comcarleton.edu For a compound like this compound, single-crystal XRD analysis would provide unequivocal proof of its molecular structure, conformation, and packing in the solid state. Although a specific crystal structure for this compound is not publicly documented as of this writing, the methodology and the nature of the expected findings can be detailed based on extensive research on related fluorene derivatives and organophosphorus compounds. mdpi.comrsc.orgosti.gov

The fundamental principle of single-crystal XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. carleton.edu The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. numberanalytics.comiastate.edu By meticulously measuring the positions and intensities of these spots as the crystal is rotated, a complete three-dimensional map of the electron density within the crystal can be generated. creative-biostructure.comiastate.edu From this map, the precise coordinates of each atom (excluding hydrogen, which is often located in difference maps or modeled) can be determined, yielding a wealth of structural information.

Detailed Research Findings

A successful XRD analysis of this compound would yield critical data regarding its solid-state architecture. This includes:

Molecular Geometry: The analysis would confirm the exact bond lengths and bond angles of the entire molecule. This includes the P-C bond connecting the phosphonate group to the fluorene ring, the P=O and P-O bond lengths of the phosphonate moiety, and the geometry of the fluorene system itself. Studies on similar 9,9-disubstituted fluorene derivatives show that the fluorene skeleton is typically nearly planar, though minor deviations can occur due to steric strain from the substituents. mdpi.comresearchgate.net

Conformational Analysis: The torsion angles throughout the molecule would be defined, revealing the preferred spatial orientation of the dimethyl phosphonate group relative to the fluorene ring. The conformation of organophosphorus compounds is a key area of study, as it influences their chemical and physical properties. rsc.org For instance, in related structures, the orientation of phosphoryl (P=O) and carbonyl (C=O) groups can vary significantly between the free molecule and its complexes. osti.gov

Crystal Packing and Intermolecular Interactions: XRD reveals how individual molecules of this compound arrange themselves to form a stable crystal lattice. This is governed by non-covalent interactions. In fluorene derivatives, C-H···π interactions, where a hydrogen atom interacts with the π-electron cloud of a fluorene ring, are common. mdpi.comnih.gov Furthermore, weak hydrogen bonds involving the phosphoryl oxygen (P=O···H-C) could be expected to play a significant role in the crystal packing. In the absence of strong hydrogen bond donors, these weaker interactions become critical in dictating the supramolecular assembly. researchgate.net The presence of π-π stacking between the planar fluorene rings of adjacent molecules is another potential stabilizing interaction that would be precisely characterized by XRD. mdpi.com

The crystallographic data obtained from an XRD experiment is typically summarized in a standardized format. While the specific data for this compound is not available, the table below illustrates the type of information that would be presented.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H15O3P |

| Formula Weight | 274.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.850 |

| b (Å) | 9.215 |

| c (Å) | 14.330 |

| α (°) | 90 |

| β (°) | 105.50 |

| γ (°) | 90 |

| Volume (ų) | 1378.5 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.320 |

| R-factor (%) | <5 |

Future Directions and Emerging Research Avenues for Dimethyl 9h Fluoren 9 Ylphosphonate

Potential in Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of Dimethyl 9H-fluoren-9-ylphosphonate. The fluorene (B118485) core, with its extended π-system, is capable of engaging in π-π stacking interactions, a fundamental force in the construction of self-assembling supramolecular structures. Furthermore, the phosphonate (B1237965) group can participate in hydrogen bonding and coordination with metal ions.

This duality of interaction capabilities could be harnessed for the design of novel host-guest systems and molecular sensors. For instance, functionalization of the fluorene ring could introduce specific recognition sites, leading to chemosensors that signal the presence of particular analytes through changes in fluorescence, a characteristic property of many fluorene derivatives. The phosphonate group could act as a binding site for metal ions or other electrophilic guests, with the fluorenyl group providing a rigid scaffold and a potential fluorescent reporting unit.

Table 1: Potential Non-Covalent Interactions of this compound and Their Supramolecular Implications

| Interacting Moiety | Type of Interaction | Potential Supramolecular Application |

| Fluorene Core | π-π Stacking | Formation of self-assembled layers, liquid crystals |

| Phosphonate Group (P=O) | Hydrogen Bond Acceptor | Directional assembly, recognition of hydrogen bond donors |

| Phosphonate Group (P-O-CH₃) | Dipole-Dipole Interactions | Influence on molecular packing and solubility |

| Phosphonate Group | Metal Coordination | Construction of coordination polymers and cages |

Exploration in Material Science Research (e.g., as building blocks for polymers or frameworks)

The structural characteristics of this compound make it an attractive building block, or monomer, for the synthesis of novel polymers and framework materials. The incorporation of the rigid fluorenyl unit into a polymer backbone can enhance thermal stability and introduce desirable photophysical properties, such as high fluorescence quantum yields, which are beneficial for applications in organic light-emitting diodes (OLEDs).

Phosphorus-containing polymers are a growing class of materials with applications ranging from flame retardants to drug delivery systems. nih.gov By polymerizing derivatives of this compound, it may be possible to create new materials that combine the advantageous properties of both the fluorene and phosphonate components.

Furthermore, the phosphonate group is an excellent linker for the construction of metal-organic frameworks (MOFs). rsc.org MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. nih.govnih.govrsc.org The use of this compound or its derivatives as the organic linker in MOF synthesis could lead to frameworks with unique topologies and functionalities, potentially incorporating the fluorescent properties of the fluorene core for sensing applications.

Advanced Catalytic Systems Utilizing Fluorenylphosphonate Ligands

While phosphine (B1218219) ligands have a long and storied history in homogeneous catalysis, the related phosphonate-derived ligands are less explored. The phosphonate group in this compound could be modified to create novel ligands for transition metal catalysts. For example, hydrolysis of the methyl esters would yield a phosphonic acid, which could coordinate to metal centers.

The bulky fluorenyl group would exert significant steric influence on the metal center, potentially leading to high selectivity in catalytic reactions. The electronic properties of the ligand could be tuned by substitution on the fluorene ring. The development of such fluorenylphosphonate ligands could open up new possibilities in areas such as cross-coupling reactions, hydrogenation, and hydroformylation. The rigidity of the fluorenyl backbone could also be advantageous in asymmetric catalysis, where a well-defined chiral environment around the metal center is crucial.

Integration into Bio-Inspired Chemical Synthesis

Phosphonates are known to be stable mimics of phosphate (B84403) esters, which are ubiquitous in biological systems. nih.gov This bio-isosteric relationship suggests that this compound could serve as a scaffold in the design of enzyme inhibitors or probes for studying biological processes involving phosphate recognition.

The field of bio-inspired synthesis could leverage the unique properties of this compound. For instance, the fluorenyl group could be used as a fluorescent tag for biomolecules, with the phosphonate group providing a handle for attachment. The biosynthesis of natural products containing a carbon-phosphorus bond is a fascinating area of research, and understanding these pathways could inspire the use of compounds like this compound in novel synthetic strategies. semanticscholar.org For example, the synthesis of complex glycosyl phosphosaccharides, which play important roles in many biological processes, is a significant challenge where novel phosphonate building blocks could be beneficial. acs.org

Development of Novel Synthetic Methodologies Based on this compound Reactivity

The reactivity of this compound itself could be the basis for the development of new synthetic methods. The acidic proton at the 9-position of the fluorene ring can be removed to generate a nucleophilic carbanion. This anion could then be reacted with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at this position.

The phosphonate group can also undergo various transformations. For example, the Arbuzov reaction and related processes are cornerstones of organophosphorus chemistry. Exploring the reactivity of the P-C bond and the P=O group in this compound could lead to new ways of forming carbon-phosphorus and other bonds. The development of such methodologies would not only expand the toolkit of synthetic chemists but also provide access to a wider range of fluorenylphosphonate derivatives for the applications mentioned above.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Dimethyl 9H-Fluoren-9-ylphosphonate with high purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for 9,9-disubstituted fluorenes . Key steps include:

- Phosphorylation : Reacting 9H-fluoren-9-ol with phosphorus oxychloride (POCl₃) followed by esterification with methanol.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor by TLC and characterize via NMR to confirm phosphonate formation .

- Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:3 for fluorenol to POCl₃) to minimize byproducts like hydrolyzed phosphonic acids.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

- Methodological Answer :

- NMR : The fluorene backbone shows aromatic protons as multiplets (δ 7.2–7.8 ppm), while methyl groups on the phosphonate appear as singlets (δ 3.7–3.9 ppm).

- NMR : A sharp singlet near δ 20–25 ppm confirms the phosphonate group, distinguishing it from phosphinates (δ 30–40 ppm) .

- IR : Strong P=O stretching at ~1250 cm⁻¹ and P-O-C absorptions at ~1050 cm⁻¹. Compare with reference spectra in databases like PubChem .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- DFT Calculations : Model the electron density at the phosphorus center to assess nucleophilic reactivity. The electron-withdrawing fluorenyl group enhances electrophilicity, facilitating transmetalation with aryl boronic acids .

- Molecular Orbital Analysis : Use software like Gaussian to evaluate HOMO-LUMO gaps. Lower gaps correlate with higher catalytic activity in cross-coupling reactions.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states, as evidenced by kinetic studies on analogous phosphonates .

Q. How do crystallographic tools resolve structural ambiguities in fluorenyl phosphonates, such as disorder or torsional strain?

- Methodological Answer :

- Software : SHELXL (for refinement) and OLEX2 (for visualization) are critical for modeling disordered regions. For example, partial occupancy models can address fluorene ring torsions induced by steric hindrance .

- Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) reduces thermal motion artifacts, as demonstrated in studies of (9H-Fluoren-9-yl)(phenyl)phosphinic acid .

- Validation : Use checkCIF/PLATON to validate bond lengths and angles against similar structures in the Cambridge Structural Database.

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported NMR chemical shifts for fluorenyl phosphonates across studies?

- Methodological Answer :

- Solvent Calibration : Ensure shifts are referenced to the same solvent (e.g., CDCl₃ at δ 77.16 ppm). Differences may arise from solvent polarity effects.

- Tautomerism Check : Verify if keto-enol tautomerism (common in fluorenones ) influences shifts. Use - HSQC to correlate proton and carbon environments.

- Machine Learning : Apply tools like ChemDelta to statistically analyze shifts from multiple sources and identify outliers .

Q. What experimental designs reconcile contradictory findings on the thermal stability of fluorenyl phosphonates in polymer matrices?

- Methodological Answer :

- Controlled Degradation Studies : Use TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways. Compare activation energies via Kissinger analysis.

- Accelerated Aging : Expose samples to UV light (λ = 254 nm) and monitor phosphonate ester cleavage via FTIR. Correlate with quantum yield calculations from TD-DFT .

- Collaborative Validation : Cross-reference data with independent labs using standardized protocols, as seen in mycotoxin detection research .

Applications in Materials Science

Q. How does the phosphonate group in this compound enhance charge transport in organic semiconductors?

- Methodological Answer :

- Electron Deficiency : The P=O group withdraws electron density, stabilizing LUMO levels for n-type semiconductor behavior. Compare with fluorenone-based materials .

- Morphological Stability : Incorporate into donor-acceptor copolymers via Stille coupling. Use AFM and GIWAXS to assess film crystallinity, leveraging protocols from 9,9-diarylfluorene studies .

- Device Testing : Fabricate OFETs and measure mobility (μ) under varying gate voltages. Phosphonates reduce hysteresis by passivating interfacial traps .

Methodological Resources

Q. Which open-source crystallography programs are best suited for refining fluorenyl phosphonate structures with twinning or low-resolution data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.